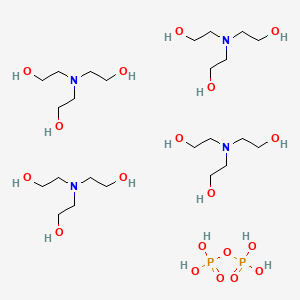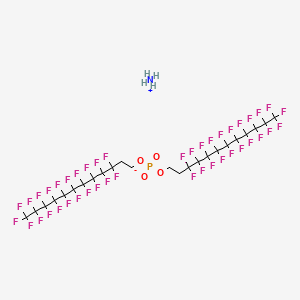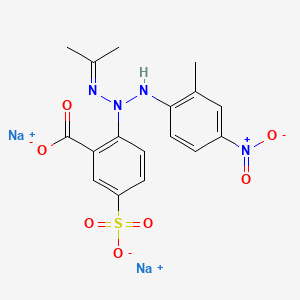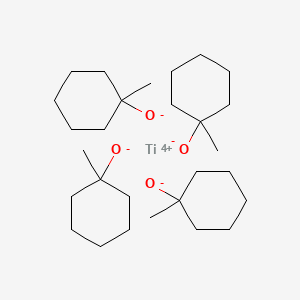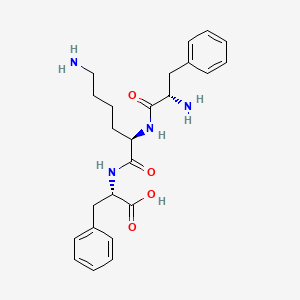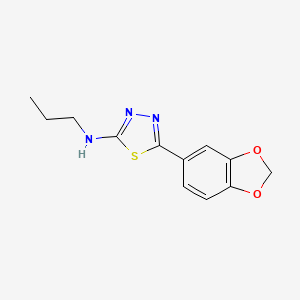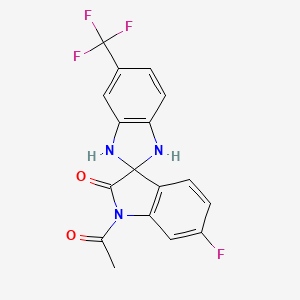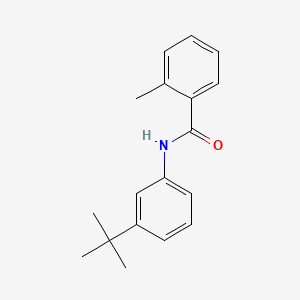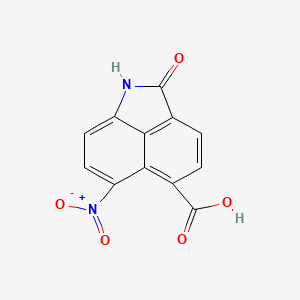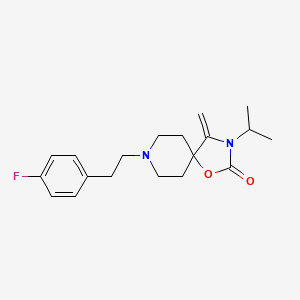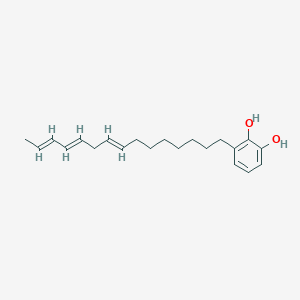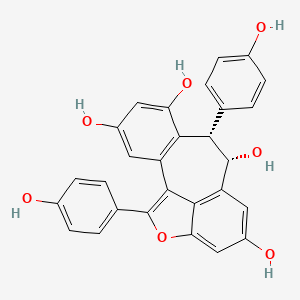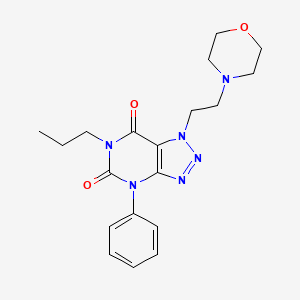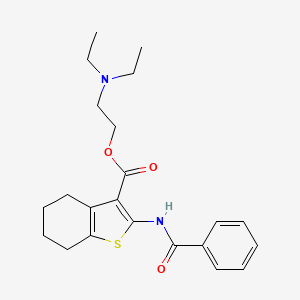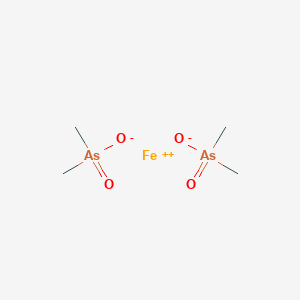
Ferrous cacodylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrous cacodylate is a chemical compound with the molecular formula ( \text{Fe(C}_2\text{H}_6\text{AsO}_2)_2 ) It is a coordination complex where ferrous ions (Fe(^{2+})) are bonded to cacodylate anions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferrous cacodylate can be synthesized by reacting ferrous salts, such as ferrous sulfate or ferrous chloride, with sodium cacodylate in an aqueous solution. The reaction typically occurs under mild conditions, with the ferrous salt being dissolved in water and then mixed with an aqueous solution of sodium cacodylate. The resulting precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would involve controlled reaction conditions to ensure high yield and purity, followed by purification steps such as recrystallization or filtration.
Analyse Chemischer Reaktionen
Types of Reactions: Ferrous cacodylate undergoes various chemical reactions, including:
Oxidation: Ferrous ions (Fe(^{2+})) can be oxidized to ferric ions (Fe(^{3+})) in the presence of oxidizing agents.
Reduction: Under reducing conditions, this compound can be reduced to elemental iron.
Substitution: The cacodylate ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and potassium permanganate (KMnO(_4)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or hydrogen gas (H(_2)) can be used.
Substitution: Ligands such as ethylenediamine or other amines can replace cacodylate under appropriate conditions.
Major Products:
Oxidation: Ferric cacodylate or ferric oxide.
Reduction: Elemental iron and cacodylic acid.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Ferrous cacodylate has several applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry to study the behavior of ferrous ions in different ligand environments.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in the treatment of iron deficiency anemia.
Industry: Potential use in catalysis and as a precursor for other iron-containing compounds.
Wirkmechanismus
The mechanism of action of ferrous cacodylate involves the interaction of ferrous ions with biological molecules. In biological systems, ferrous ions can participate in redox reactions, acting as electron donors or acceptors. This property is crucial for processes such as oxygen transport and cellular respiration. The cacodylate anion may also play a role in stabilizing the ferrous ion and facilitating its transport and uptake in biological systems.
Vergleich Mit ähnlichen Verbindungen
Ferrous sulfate (FeSO(_4)): Commonly used as an iron supplement.
Ferrous gluconate (Fe(C(_6)H(_11)O(_7))(_2)): Another iron supplement with different bioavailability.
Ferric citrate (Fe(C(_6)H(_5)O(_7))): Used in medicine to regulate blood iron levels.
Comparison: Ferrous cacodylate is unique due to the presence of the cacodylate ligand, which may confer different solubility, stability, and bioavailability properties compared to other ferrous compounds. Its specific coordination environment can also influence its reactivity and interactions in biological and chemical systems.
Eigenschaften
CAS-Nummer |
59672-21-8 |
|---|---|
Molekularformel |
C4H12As2FeO4 |
Molekulargewicht |
329.82 g/mol |
IUPAC-Name |
dimethylarsinate;iron(2+) |
InChI |
InChI=1S/2C2H7AsO2.Fe/c2*1-3(2,4)5;/h2*1-2H3,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
LJDKSIZJPLWCTD-UHFFFAOYSA-L |
Kanonische SMILES |
C[As](=O)(C)[O-].C[As](=O)(C)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


